![molecular formula C18H32O2 B164290 9,11-Octadecadienoic acid CAS No. 544-71-8](/img/structure/B164290.png)
9,11-Octadecadienoic acid
Overview
Description
9,11-Octadecadienoic acid, also known as Rumenic acid, is a type of Conjugated Linoleic Acid (CLA) . It is an isomer of 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) and is present in tomato juice .
Synthesis Analysis
The synthesis of 9,11-Octadecadienoic acid has been reported in the context of its presence in tomato juice . The compound 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), which is an isomer of 9-oxo-ODA, is developed in tomato juice . The reaction conditions for maximum production of 9c,11t-18:2 from chemical reaction have also been studied .Molecular Structure Analysis
The molecular formula of 9,11-Octadecadienoic acid is C18H32O2 . The IUPAC Standard InChI is InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3, (H,19,20)/b8-7-,10-9- .Scientific Research Applications
Production of Conjugated Linoleic Acid
Isolinoleic acid, as a form of linoleic acid, can be converted into Conjugated Linoleic Acid (CLA) by certain strains of lactic acid bacteria . CLA is a class of naturally occurring octadecadienoic acid in humans and animals . The development of excellent lactic acid strains with a high production of CLA is a significant application of isolinoleic acid .
Food Biotechnology
Isolinoleic acid plays a crucial role in food biotechnology. For instance, it is used in the fermentation of lactic acid bacteria . The yield of the experimentally optimized strain for the conversion of CLA could reach 94.68 ± 3.57 μg/mL, which was 74.4% higher than the initial yield .
Health Benefits
CLA, derived from isolinoleic acid, has been shown to have a variety of physiological functions such as preventing atherosclerosis, regulating body immunity, reducing fat deposition, and promoting bone formation .
Source of Functional Fatty Acid
Isolinoleic acid, as a form of linoleic acid, is a source of functional fatty acid. It is rich in isomers due to the differences in the geometrical configurations of different CLA .
Thermally Induced Isomerization
Isolinoleic acid can undergo thermally induced isomerization. This process is significant in the food industry, particularly in the preparation of certain types of oils .
Precursor for Oxylipin Formation
Isolinoleic acid, as a form of linoleic acid, serves as a precursor for oxylipin formation . Oxylipins are a group of signaling molecules derived from polyunsaturated fatty acids and have various biological functions.
Mechanism of Action
Mode of Action
It is known that fatty acids, including isolinoleic acid, can interact with cellular components and influence various biological processes . The interaction of isolinoleic acid with its targets may lead to changes in cellular functions, but the specifics of these interactions and the resulting changes are yet to be elucidated.
Biochemical Pathways
Isolinoleic acid is involved in several biochemical pathways. For instance, it has been found that isolinoleic acid is a precursor of certain flavors that develop in hydrogenated linseed oil and soybean oils during storage . Additionally, isolinoleic acid may be involved in the linoleic acid metabolism pathway, which has been associated with the function of macrophages . The downstream effects of these pathways are complex and require further investigation.
Pharmacokinetics
It is known that fatty acids like isolinoleic acid can be absorbed and metabolized by the body . The impact of these ADME properties on the bioavailability of isolinoleic acid is yet to be determined.
Result of Action
It has been suggested that isolinoleic acid may have health-promoting effects . For example, it has been found that isolinoleic acid can reduce inflammation and oxidative stress, and favorably modulate body composition and physical performance . .
Action Environment
The action, efficacy, and stability of isolinoleic acid can be influenced by various environmental factors. For instance, the oxidation of isolinoleic acid can be affected by atmospheric conditions . Moreover, the presence of other compounds can also influence the action of isolinoleic acid
Safety and Hazards
properties
IUPAC Name |
(9E,11E)-octadeca-9,11-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYXPOFIGCOSSB-XBLVEGMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=C/CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873030 | |
Record name | Isolinoleic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | (9E,11E)-Octadecadienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005047 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9,11-Octadecadienoic acid | |
CAS RN |
1839-11-8, 544-71-8 | |
Record name | 9,11-Linoleic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isolinoleic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,11-Octadecadienoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isolinoleic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,11-Octadecadienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOLINOLEIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3BO6AJ7F7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (9E,11E)-Octadecadienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005047 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 9,11-octadecadienoic acid?
A1: 9,11-Octadecadienoic acid has a molecular formula of C18H32O2 and a molecular weight of 280.45 g/mol.
Q2: Is there spectroscopic data available for 9,11-octadecadienoic acid?
A2: Yes, studies utilize various spectroscopic techniques to characterize 9,11-octadecadienoic acid and its derivatives. For instance, researchers employ UV and infrared spectroscopy to confirm the structure of 9,11-octadecadienoic acid derivatives, including hydroxy and keto forms. [] Gas chromatography coupled with mass spectrometry (GC/MS) is also used to analyze 9,11-octadecadienoic acid and its metabolites in various matrices. [, , ]
Q3: Can diet contribute to the levels of 9,11-octadecadienoic acid in the human body?
A3: Yes, diet plays a significant role in influencing serum levels of 9,11-octadecadienoic acid. Research shows that increasing the intake of foods rich in 9,11-octadecadienoic acid leads to a rise in its concentration in serum phospholipids, while decreasing the consumption of these foods has the opposite effect. []
Q4: Is 9,11-octadecadienoic acid found naturally in any specific food source?
A4: Research has identified 9,11-octadecadienoic acid as a constituent of the muscle tissue in plateau zokors (Myospalax baileyi). []
Q5: Can 9,11-octadecadienoic acid be formed through enzymatic reactions?
A5: Yes, 9,11-octadecadienoic acid can be generated through enzymatic activity. For example, the ferric form of soybean lipoxygenase 1 catalyzes an elimination reaction on 12-iodo-cis-9-octadecenoic acid, producing iodide ions and 9,11-octadecadienoic acid. []
Q6: Does 9,11-octadecadienoic acid exhibit any biological activities?
A6: Research suggests that 9,11-octadecadienoic acid and its derivatives may possess biological activities, although further investigation is needed to fully elucidate these effects. For instance, one study identified 9,11-octadecadienoic acid, alongside other compounds, as a potential antifungal agent isolated from the fruiting bodies of the basidiomycete Gomphus floccosus. []
Q7: Is 9,11-octadecadienoic acid linked to any health effects?
A7: While 9,11-octadecadienoic acid itself hasn't been directly linked to specific health effects, research suggests that closely related compounds, particularly its oxidized forms like hydroxyoctadecadienoic acids (HODEs), are implicated in various physiological processes. For instance, HODEs are found in oxidized low-density lipoproteins (LDL), which are known to play a role in inflammatory diseases and aging. []
Q8: How is 9,11-octadecadienoic acid metabolized within living organisms?
A8: Studies indicate that 9,11-octadecadienoic acid can be metabolized through various pathways. For example, research in porcine liver tissue suggests that 13-S-hydroxy-9,11-octadecadienoic acid (13-S-HODE), an oxidized form of 9,11-octadecadienoic acid, undergoes hydrogenation, a process potentially influenced by NADH and NADPH. []
Q9: What are the products of 9,11-octadecadienoic acid dimerization?
A9: The dimerization of 9,11-octadecadienoic acid, often in conjunction with its isomer 10,12-octadecadienoic acid, results in a complex mixture of dimeric fatty acids. These dimeric products can be separated and analyzed, revealing a variety of structures. For example, one study identified estolides, specifically methyl-9-octadecanoyloxy-octadecanoate and methyl-9-octadec-9-enoyloxy-octadecanoate, as early-stage products in the dimerization process catalyzed by molybdenum pentachloride and tin dichloride. [] These estolides can be further broken down into stearic acid, oleic acid, and hydroxyoctadecanoic acids.
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